An In-depth Technical Guide to the Synthesis of N'-(4-Aminophenyl)benzohydrazide from p-Nitroaniline
An In-depth Technical Guide to the Synthesis of N'-(4-Aminophenyl)benzohydrazide from p-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the multi-step synthesis of N'-(4-Aminophenyl)benzohydrazide, a versatile intermediate in drug discovery and development, starting from the readily available precursor, p-nitroaniline. The synthesis involves a four-step reaction sequence: diazotization of p-nitroaniline, reduction to a hydrazine intermediate, subsequent benzoylation, and a final reduction of the nitro group.
Overall Synthesis Pathway
The synthesis of N'-(4-Aminophenyl)benzohydrazide from p-nitroaniline proceeds through the following key intermediates:
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p-Nitroaniline Diazonium Salt: Formed via the diazotization of p-nitroaniline.
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4-Nitrophenylhydrazine: Obtained by the reduction of the diazonium salt.
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N'-(4-Nitrophenyl)benzohydrazide: Synthesized through the benzoylation of 4-nitrophenylhydrazine.
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N'-(4-Aminophenyl)benzohydrazide: The final product, achieved by the reduction of the nitro group.
Caption: Overall workflow for the synthesis of N'-(4-Aminophenyl)benzohydrazide.
Experimental Protocols and Data
Step 1 & 2: Synthesis of 4-Nitrophenylhydrazine Hydrochloride from p-Nitroaniline
This procedure combines the diazotization of p-nitroaniline and the subsequent reduction of the resulting diazonium salt to 4-nitrophenylhydrazine hydrochloride.[1][2]
Experimental Protocol:
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Dissolve p-nitroaniline (1.47 g, 10.6 mmol) in concentrated hydrochloric acid (2 mL) in a flask.
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Cool the solution to 0°C in an ice bath.
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Prepare a solution of sodium nitrite (717 mg, 10.4 mmol) in ice-cooled water (4 mL).
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Add the sodium nitrite solution dropwise to the p-nitroaniline solution while maintaining the temperature at 0°C and stirring continuously for 1 hour.
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In a separate flask, prepare a pre-cooled solution of stannous chloride (4.7 g, 20.8 mmol) in concentrated hydrochloric acid (2 mL).
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Slowly add the stannous chloride solution to the diazonium salt mixture.
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Continue stirring the reaction mixture at 0°C for an additional 2 hours.
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Collect the resulting yellow-orange precipitate by filtration.
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Wash the precipitate thoroughly with ice-cold water until the filtrate is neutral (pH ≈ 7).
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Dry the precipitate under vacuum overnight to yield 4-nitrophenylhydrazine hydrochloride.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | p-Nitroaniline | [1] |
| Product | 4-Nitrophenylhydrazine hydrochloride | [1] |
| Yield | 39% | [1] |
| Appearance | Yellow-orange precipitate | [1] |
Step 3: Synthesis of N'-(4-Nitrophenyl)benzohydrazide
This step involves the benzoylation of the synthesized 4-nitrophenylhydrazine. The following is a general procedure based on the Schotten-Baumann reaction for the benzoylation of amines and hydrazines.[3]
Experimental Protocol:
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Suspend 4-nitrophenylhydrazine hydrochloride in an aqueous solution of sodium hydroxide (10%) in a conical flask.
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Slowly add benzoyl chloride in small portions with vigorous shaking.
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After the addition is complete, stopper the flask and continue to shake for 15-20 minutes, or until the odor of benzoyl chloride is no longer detectable.
-
Dilute the reaction mixture with cold water to precipitate the crude product.
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Filter the crude N'-(4-nitrophenyl)benzohydrazide using suction filtration on a Büchner funnel.
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Wash the product with cold water.
-
Recrystallize the crude product from hot ethanol to obtain the purified N'-(4-nitrophenyl)benzohydrazide.
Quantitative Data:
Note: Specific yield and melting point data for this reaction were not found in the provided search results. The following table provides characterization data for a similar compound, N'-(4-nitrobenzylidene)benzohydrazide, for reference.
| Parameter | Value | Reference |
| Molecular Formula | C14H11N3O3 | [4] |
| Molecular Weight | 269.25 g/mol | [4] |
Step 4: Synthesis of N'-(4-Aminophenyl)benzohydrazide
The final step is the reduction of the nitro group of N'-(4-nitrophenyl)benzohydrazide to an amino group. Several methods are effective for this transformation.[5][6]
Method A: Reduction with Tin(II) Chloride [5][7]
Experimental Protocol:
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Dissolve N'-(4-nitrophenyl)benzohydrazide in a suitable solvent such as ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) to the solution.
-
Add concentrated hydrochloric acid and heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.
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Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Method B: Catalytic Transfer Hydrogenation with Hydrazine Hydrate [8][9][10]
Experimental Protocol:
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Dissolve N'-(4-nitrophenyl)benzohydrazide in a solvent such as methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).
-
Add hydrazine hydrate in excess.
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Heat the reaction mixture at reflux and monitor the progress by TLC.
-
After completion, cool the mixture and filter it through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Reaction Pathway Diagram
Caption: Detailed chemical reaction pathway for the synthesis.
Conclusion
This technical guide outlines a reliable and reproducible synthetic route to N'-(4-Aminophenyl)benzohydrazide from p-nitroaniline. The protocols provided are based on established chemical transformations and offer researchers a solid foundation for the preparation of this valuable compound. The choice of reducing agent in the final step can be adapted based on the specific requirements of the user, such as substrate compatibility and desired reaction conditions. Careful execution of these steps should provide the target molecule in good purity and yield, ready for its application in further research and drug development endeavors.
References
- 1. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. N'-(4-Nitrobenzylidene)benzohydrazide | C14H11N3O3 | CID 6861632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. d-nb.info [d-nb.info]
- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
